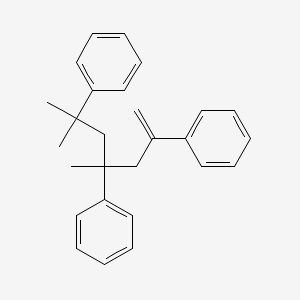
4,6-Dimethyl-2,4,6-triphenyl-1-heptene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethyl-2,4,6-triphenyl-1-heptene is an organic compound with the molecular formula C27H30 and a molecular weight of 354.53 g/mol . It is a racemic mixture, meaning it contains equal amounts of left- and right-handed enantiomers . This compound is characterized by its three phenyl groups and two methyl groups attached to a heptene backbone.
Preparation Methods
The synthesis of 4,6-Dimethyl-2,4,6-triphenyl-1-heptene typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the alkylation of a suitable heptene derivative with phenyl groups. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the starting material, followed by the addition of phenyl halides . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
4,6-Dimethyl-2,4,6-triphenyl-1-heptene undergoes various chemical reactions, including:
Scientific Research Applications
4,6-Dimethyl-2,4,6-triphenyl-1-heptene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2,4,6-triphenyl-1-heptene involves its interaction with specific molecular targets. The phenyl groups can engage in π-π stacking interactions with aromatic amino acids in proteins, potentially modulating their activity . Additionally, the compound’s hydrophobic nature allows it to interact with lipid membranes, affecting membrane fluidity and function .
Comparison with Similar Compounds
4,6-Dimethyl-2,4,6-triphenyl-1-heptene can be compared with other similar compounds, such as:
4,6-Dimethyl-2-heptene: This compound lacks the phenyl groups, resulting in different chemical and physical properties.
2,4-Dimethyl-1-heptene: Another similar compound, but with a different arrangement of methyl groups, leading to variations in reactivity and applications.
4,4-Dimethyl-1-heptene:
The unique combination of phenyl and methyl groups in this compound makes it distinct from these similar compounds, providing it with unique reactivity and applications.
Properties
CAS No. |
62604-62-0 |
|---|---|
Molecular Formula |
C27H30 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
(4,6-dimethyl-2,6-diphenylhept-1-en-4-yl)benzene |
InChI |
InChI=1S/C27H30/c1-22(23-14-8-5-9-15-23)20-27(4,25-18-12-7-13-19-25)21-26(2,3)24-16-10-6-11-17-24/h5-19H,1,20-21H2,2-4H3 |
InChI Key |
OAMAKKTXAPRVDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(C)(CC(=C)C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















